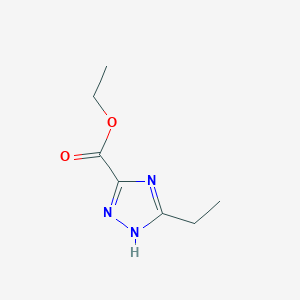![molecular formula C14H12N2O3 B1439225 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid CAS No. 1172009-92-5](/img/structure/B1439225.png)
5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid
Overview
Description
5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid is a chemical compound belonging to the pyridine carboxylic acid family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .
Preparation Methods
The synthesis of 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3-methylbenzoic acid with pyridine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Scientific Research Applications
5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid is widely used in scientific research due to its versatility:
Drug Development: It serves as a precursor for synthesizing various pharmaceutical compounds.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound is employed in catalytic reactions to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of enzymes involved in metabolic processes, thereby affecting cellular functions .
Comparison with Similar Compounds
5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid can be compared with other pyridine carboxylic acid derivatives, such as:
Pyridine-2-carboxylic acid: Lacks the 3-methylbenzoyl group, resulting in different chemical properties and reactivity.
3-Methylpyridine-2-carboxylic acid: Similar structure but without the benzoyl group, leading to variations in its applications and effectiveness.
This compound’s unique structure, featuring both a pyridine ring and a 3-methylbenzoyl group, contributes to its distinct chemical behavior and broad range of applications.
Properties
IUPAC Name |
5-[(3-methylbenzoyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-3-2-4-10(7-9)13(17)16-11-5-6-12(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCWZMPKWOBAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1439142.png)
![{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1439143.png)







![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)



![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)
